Vinyl Q resin

CAS No.:

Cat. No.: VC17936385

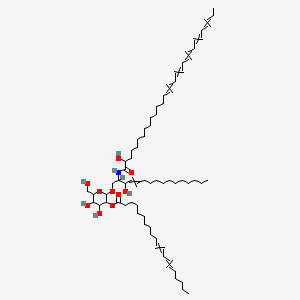

Molecular Formula: C72H125NO10

Molecular Weight: 1164.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C72H125NO10 |

|---|---|

| Molecular Weight | 1164.8 g/mol |

| IUPAC Name | [4,5-dihydroxy-2-[3-hydroxy-2-(2-hydroxytriaconta-15,18,21,24,27-pentaenoylamino)hexadec-4-enoxy]-6-(hydroxymethyl)oxan-3-yl] icosa-11,14-dienoate |

| Standard InChI | InChI=1S/C72H125NO10/c1-4-7-10-13-16-19-22-24-26-28-29-30-31-32-33-34-35-36-38-39-41-44-47-50-53-56-59-65(76)71(80)73-63(64(75)58-55-52-49-46-43-21-18-15-12-9-6-3)62-81-72-70(69(79)68(78)66(61-74)82-72)83-67(77)60-57-54-51-48-45-42-40-37-27-25-23-20-17-14-11-8-5-2/h7,10,16-17,19-20,24-27,29-30,32-33,55,58,63-66,68-70,72,74-76,78-79H,4-6,8-9,11-15,18,21-23,28,31,34-54,56-57,59-62H2,1-3H3,(H,73,80) |

| Standard InChI Key | ZYGMNYGKOJRDKD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)OC(=O)CCCCCCCCCC=CCC=CCCCCC)NC(=O)C(CCCCCCCCCCCCC=CCC=CCC=CCC=CCC=CCC)O)O |

Introduction

Chemical Identity and Structural Characteristics

Vinyl Q resin (CAS 68584-83-8) is formally identified by the molecular formula C₇₂H₁₂₅NO₁₀ and a molecular weight of 1164.8 g/mol . The structure combines:

-

Vinyl-terminated polydimethylsiloxane (PDMS) chains providing flexibility and reactive sites

-

MQ resin framework (M: monofunctional Me₃SiO₁/₂; Q: tetrafunctional SiO₄/₂) creating a three-dimensional network

-

Controlled cross-link density through stoichiometric balancing of functional groups

Table 1: Key structural parameters of Vinyl Q resin

| Parameter | Value | Measurement Standard |

|---|---|---|

| Degree of polymerization | 12-18 repeating units | GPC analysis |

| Vinyl content | 5-7 wt% | ¹H NMR spectroscopy |

| Q-group concentration | 30-40 mol% | ²⁹Si NMR spectroscopy |

The resin's architecture enables dual curing mechanisms—both platinum-catalyzed hydrosilylation for addition curing and radical-initiated polymerization through vinyl groups . This structural duality underlies its unique capacity to form materials with tunable hardness (Shore A 8-52) and elongation at break (68-103%) depending on formulation parameters .

Physicochemical Profile and Material Properties

Vinyl Q resin exhibits exceptional thermal and mechanical characteristics derived from its hybrid organic-inorganic composition:

Thermal Behavior

-

Glass transition (Tg): -125°C to -80°C (DMTA, 1Hz)

-

Coefficient of thermal expansion: 250-300 ppm/°C (20-150°C range)

Table 2: Comparative thermal stability of silicone resins

| Resin Type | Max Service Temp (°C) | LOI (%) |

|---|---|---|

| Vinyl Q resin | 300 | 32 |

| Phenolic silicone | 250 | 28 |

| Epoxy-functional MQ | 180 | 26 |

| Data sources: |

Mechanical Performance

Synthesis and Manufacturing Protocols

Industrial production follows a three-stage process:

-

Co-hydrolysis: Controlled reaction of methyltrimethoxysilane (MTMS) and tetraethylorthosilicate (TEOS) in acidic ethanol/water medium

-

Vinyl functionalization: Hydrosilylation grafting of vinyltrimethoxysilane (VTMS) using Karstedt's catalyst at 80°C

-

Solvent stripping: Removal of methanol byproducts via thin-film evaporation (<10 ppm residual)

Critical process parameters include:

-

Reaction temperature: Maintained at 65±2°C to prevent premature gelation

-

Particle size control: Milling to D₅₀ < 5μm for dispersion stability

Advanced Applications and Formulation Strategies

Electronics Encapsulation

In LED packaging, Vinyl Q resin formulations (30-40 wt% loading) provide:

Table 3: Encapsulant performance metrics

| Property | Vinyl Q Formulation | Epoxy Control |

|---|---|---|

| L70 @ 150mA (hours) | 58,000 | 32,000 |

| Yellowing index ΔYI | 1.2 | 8.7 |

| Ionic purity (Na⁺ eq.) | <5 ppb | 120 ppb |

| Data sources: |

Additive Manufacturing

Recent developments in UV-curable systems combine Vinyl Q resin with mercapto-functional silicones for DLP 3D printing:

Market Trajectory and Innovation Frontiers

The global Vinyl Q resin market (2025-2030) is projected to grow at 7.8% CAGR, driven by:

-

Electric vehicle adoption: Battery potting compounds requiring UL94 V-0 compliance

-

5G infrastructure: Millimeter wave antenna coatings with εr = 2.8-3.2

-

Biomedical advances: Drug-eluting catheters leveraging silicone-blood compatibility

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume